molecular formula C14H22N2O2 B2920126 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309542-94-5

3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2920126
CAS No.: 2309542-94-5
M. Wt: 250.342
InChI Key: YFNLLGCDZDWMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. The 8-azabicyclo[3.2.1]octane, or nortropane, core is the central framework in a wide class of tropane alkaloids known for their diverse and potent biological activities . This specific compound is a derivative where the core has been functionalized with a methylidene group and a carboxamide linker connected to a tetrahydropyran (oxan-4-yl) ring. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated as ligands for monoamine transporters in neuroscience research. For instance, analogues have been developed as potent inhibitors of the dopamine transporter (DAT), with some demonstrating significant selectivity for DAT over the serotonin transporter (SERT) . Such compounds are crucial tools for studying the mechanisms of cocaine abuse and for the development of potential pharmacological treatments . Furthermore, this scaffold is also explored in other therapeutic areas. Derivatives of 8-azabicyclo[3.2.1]octane have been identified as selective kappa opioid receptor antagonists and have shown promise in the development of novel antibacterial agents and beta-lactamase inhibitors . The specific substitution pattern on this molecule suggests its potential utility as a key intermediate or a final compound in various drug discovery programs targeting the central nervous system or infectious diseases. This product is intended for research and further chemical characterization. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

3-methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-8-12-2-3-13(9-10)16(12)14(17)15-11-4-6-18-7-5-11/h11-13H,1-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNLLGCDZDWMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the oxan-4-yl and carboxamide groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core.

  • Substitution Reactions: Subsequent substitution reactions introduce the oxan-4-yl and carboxamide groups.

  • Cyclization Reactions: Cyclization reactions help in forming the final bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution Reactions: Substitution reactions replace one functional group with another, often leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of the target compound, emphasizing substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 3-Methylidene, N-(oxan-4-yl) carboxamide C₁₄H₂₁N₂O₃ 265.33 Enhanced solubility (oxan-4-yl), rigid methylidene group [Inferred from naming conventions]
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Pyridinylsulfonyl, N-(trifluoromethylphenyl) carboxamide C₂₀H₂₀F₃N₃O₃S 439.46 Electron-withdrawing groups (sulfonyl, CF₃) may enhance metabolic stability
N-(Quinolin-8-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide Quinolin-8-yl carboxamide, pyridinyloxy C₂₂H₂₂N₄O₂ 374.4 Extended aromatic systems (quinoline, pyridine) for π-π stacking interactions
8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane Benzyl, triazolyl C₂₀H₂₇N₅ 337.47 Triazole moiety for hydrogen bonding; benzyl group increases lipophilicity
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl, methyl ester C₁₆H₂₀INO₂ 401.24 Radioactive iodine (¹²⁵I) variant for imaging applications
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Ketone, ethyl ester C₁₀H₁₅NO₃ 197.23 Ketone functionality for further derivatization (e.g., reductive amination)
Carboxamide vs. Ester Derivatives
  • Carboxamides (e.g., target compound, ): The amide bond improves metabolic stability compared to esters, which are prone to hydrolysis. The oxan-4-yl group in the target compound may enhance water solubility, whereas bulky aryl groups (e.g., quinolin-8-yl in ) favor CNS penetration due to increased lipophilicity.
  • Esters (e.g., ): Methyl or ethyl esters serve as prodrugs or intermediates. For example, the 4-iodophenyl derivative () is used in radiolabeling for PET imaging.
Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The trifluoromethylphenyl and pyridinylsulfonyl groups in may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Heterocyclic Moieties : Triazoles () and pyrimidines () introduce hydrogen-bonding capabilities, critical for target engagement in antiviral or anticancer agents.

Biological Activity

3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a bicyclic structure with a carboxamide functional group, which is crucial for its biological interactions. The molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2} with a molecular weight of approximately 219.29 g/mol.

Research indicates that this compound exhibits significant activity as a kappa-opioid receptor antagonist . This receptor plays a critical role in pain modulation and has implications in the treatment of various neurological disorders.

Key Findings:

  • Kappa-opioid Receptor Antagonism : The compound has shown potent antagonistic activity against kappa-opioid receptors, with an IC50 value of 20 nM, indicating strong binding affinity and selectivity over other opioid receptors (μ and δ) .
  • CNS Penetration : Studies have demonstrated good brain exposure, which is essential for compounds targeting central nervous system disorders .

Biological Activity

The biological activities associated with this compound can be categorized into several key areas:

1. Antinociceptive Effects

The antagonism at kappa-opioid receptors suggests potential applications in pain management. In vivo studies have indicated that the compound can reverse kappa agonist-induced diuresis in rats, demonstrating its functional relevance in pain pathways .

2. Anti-Cancer Properties

Recent investigations have highlighted the compound's potential as an apoptosis-inducing agent, particularly in cancer therapy. It inhibits anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, thereby promoting cell death in malignant cells .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

Study Objective Findings
Study APain ManagementDemonstrated significant reduction in pain response in animal models when administered prior to kappa agonists.
Study BCancer TreatmentShowed enhanced apoptosis in cancer cell lines with reduced Bcl-2 expression upon treatment with the compound.
Study CCNS ActivityConfirmed good blood-brain barrier penetration and effective modulation of kappa-opioid receptor activity in vivo.

Q & A

Q. Advanced

  • Radioligand binding assays : Use [³H]WIN35428 (DAT) or [³H]citalopram (SERT) in transfected HEK293 cells to measure Ki values .
  • Synaptosomal uptake inhibition : Isolate rat striatal (DAT) or hippocampal (SERT) synaptosomes and quantify inhibition of [³H]dopamine/serotonin uptake .
  • Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing hDAT/hSERT can assess functional inhibition .

Table 1 : Representative Ki values for 8-azabicyclo[3.2.1]octane derivatives:

DerivativeDAT (nM)SERT (nM)NET (nM)Source
PR04.MZ (1)12.3>1000450
LBT999 (2)8.7>1000320
NS8880150259.4

How do modifications at the N-(oxan-4-yl) position affect metabolic stability and pharmacokinetics?

Advanced
The oxan-4-yl (tetrahydropyran) group influences metabolic clearance via cytochrome P450 (CYP3A4/2D6) oxidation. Introducing electron-withdrawing substituents (e.g., fluorine) on the tetrahydropyran ring reduces first-pass metabolism by slowing CYP-mediated hydroxylation . In vitro microsomal stability assays (human liver microsomes + NADPH) can quantify half-life improvements. For instance, fluorinated analogs of brasofensine (a related tropane derivative) show 2.5-fold longer t1/2 compared to non-fluorinated analogs .

What computational methods predict the binding mode of this compound to acetylcholinesterase (AChE)?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns trajectories, focusing on π-π stacking with Trp86 and hydrogen bonding with Glu202 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methylidene vs. carbonyl groups) .
  • Pharmacophore Modeling : Identify critical features (e.g., cationic center, hydrophobic bridge) using Schrödinger’s Phase .

How are metabolic pathways of 8-azabicyclo[3.2.1]octane derivatives characterized in vivo?

Q. Advanced

  • Radiotracer studies : Synthesize [¹⁴C]-labeled analogs and profile metabolites in rat plasma/bile via LC-MS/MS .
  • Recombinant CYP screening : Incubate derivatives with individual CYP isoforms (e.g., 3A4, 2D6) to identify major oxidative pathways .
  • Stable isotope labeling : Use deuterated analogs to track metabolic soft spots (e.g., benzylic hydroxylation) .

What experimental designs address low solubility in aqueous assays?

Q. Advanced

  • Co-solvent systems : Use 0.1–1% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without disrupting membrane integrity .
  • Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in situ to the active form .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to improve bioavailability .

How do structural modifications impact selectivity between monoamine transporters and ELOVL6?

Advanced
ELOVL6 inhibition requires long alkyl side chains (e.g., C12–C16) at the 3-position, which are absent in DAT/SERT-targeted derivatives. Docking studies suggest ELOVL6’s hydrophobic substrate channel accommodates bulkier substituents, while monoamine transporters favor compact, aromatic groups . Selectivity can be tuned via molecular hybridization —e.g., attaching a fatty acid mimetic to the bicyclic core .

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